1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde
Description
1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde (CAS 139118-57-3) is a bicyclic spiro compound characterized by a dioxane ring fused to a cyclopentane moiety, with an acetaldehyde (-CH₂CHO) substituent at the 7-position and a methyl group at the same carbon . Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. Key physical properties include a predicted boiling point of 274.5±15.0°C and a density of 1.10±0.1 g/cm³ . The compound’s structure, represented by the SMILES string O1C2(CCC(C)(CC=O)C2)OCC1, highlights its spirocyclic framework and aldehyde functionality, making it a versatile intermediate in organic synthesis, particularly for protecting carbonyl groups or constructing complex heterocycles .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetaldehyde |
InChI |
InChI=1S/C9H14O3/c10-4-2-8-1-3-9(7-8)11-5-6-12-9/h4,8H,1-3,5-7H2 |
InChI Key |
SOOYMQHMCFOWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC=O)OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, functional, and physicochemical differences between 1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde and analogous spiro compounds:
Structural and Functional Differences
- Ring Size and Substituents : Compounds like 1,4-Dioxaspiro[4.5]decane-8-acetaldehyde (CAS 143948-97-4) feature a six-membered dioxane ring (4.5 system) instead of a five-membered ring (4.4 system), which increases steric hindrance and alters reactivity .
- Functional Groups: The ethyl ester derivative (CAS 6947-04-2) replaces the aldehyde with a carboxylate ester, enhancing stability and hydrophobicity . In contrast, the ketone variant (CAS 109459-59-8) lacks the aldehyde but introduces a ketone, enabling distinct reactivity patterns such as keto-enol tautomerism .
- Halogenation : The iodomethyl derivative (CAS 1042152-81-7) introduces a halogen, making it a candidate for Suzuki-Miyaura couplings or SN2 substitutions .
Physicochemical Properties
- Boiling Points : Aldehyde derivatives (e.g., 139118-57-3) exhibit higher predicted boiling points (~274°C) compared to ketones (e.g., 109459-59-8) due to stronger dipole-dipole interactions in aldehydes .
- Density : Methyl-substituted derivatives (e.g., 139118-57-3) have densities around 1.10 g/cm³, whereas halogenated analogs (e.g., 1042152-81-7) are denser (~1.18 g/cm³) due to iodine’s atomic mass .
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